1-(2-Bromoethyl)-4-methylpiperazine

Description

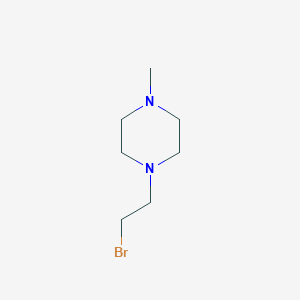

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZFKMQSWMOHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromoethyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Bromoethyl)-4-methylpiperazine is a substituted piperazine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The presence of a reactive bromoethyl group allows for facile derivatization, making this compound a versatile intermediate for introducing the 4-methylpiperazine core into a target molecule.

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(2-Bromoethyl)-4-methylpiperazine, presented in both its free base and dihydrobromide salt forms. Understanding these properties is critical for its effective handling, storage, and application in research and development. This document synthesizes available data with established analytical protocols to provide a practical resource for scientists in the field.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.

Caption: Workflow for boiling point determination.

Step-by-Step Protocol:

-

Place a small volume (1-2 mL) of the liquid sample into a small test tube containing a boiling chip to ensure smooth boiling.

-

Clamp the test tube in a heating mantle or oil bath.

-

Suspend a calibrated thermometer so that the top of the bulb is level with the side arm of the distillation head (if using) or just above the surface of the liquid.

-

Heat the sample gently and observe the temperature.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the liquid boils and condenses on the thermometer bulb.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Solubility

Rationale: Solubility data is critical for designing reaction conditions, purification procedures, and, in a pharmaceutical context, for formulation development.

Step-by-Step Protocol:

-

To a series of small, sealed vials, add a known, small amount of 1-(2-Bromoethyl)-4-methylpiperazine (e.g., 10 mg).

-

To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, acetone, toluene).

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect each vial for the presence of undissolved solute.

-

If the compound dissolves, it is soluble to at least 10 mg/mL in that solvent. If not, the solubility is less than 10 mg/mL.

-

For quantitative analysis, the supernatant can be carefully removed, diluted, and analyzed by a suitable technique (e.g., HPLC-UV or GC-FID) against a calibration curve to determine the exact concentration.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide unambiguous structural confirmation and are essential for quality control.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

A Spectroscopic Guide to 1-(2-Bromoethyl)-4-methylpiperazine: Elucidating Structure Through NMR, IR, and MS Analysis

Abstract

1-(2-Bromoethyl)-4-methylpiperazine is a key building block in medicinal chemistry, valued for its bifunctional nature which allows for its incorporation into a diverse range of molecular architectures. A comprehensive understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By delving into the causality behind the observed spectral features, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and utilize this critical data.

Introduction: The Structural Significance of 1-(2-Bromoethyl)-4-methylpiperazine

The piperazine moiety is a ubiquitous scaffold in pharmaceuticals, known for its favorable pharmacokinetic properties.[1][2] The title compound, 1-(2-bromoethyl)-4-methylpiperazine, combines this privileged heterocycle with a reactive bromoethyl group, making it a versatile intermediate for introducing the N-methylpiperazine motif. Accurate and unambiguous characterization of this starting material is the foundation of any successful synthetic campaign. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and connectivity of this compound. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the raw data and a detailed interpretation grounded in fundamental principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.[1] For 1-(2-Bromoethyl)-4-methylpiperazine, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of all atoms in the molecule.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-bromoethyl)-4-methylpiperazine in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1][3]

-

Data Acquisition: Record the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.[4][5]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule.

Table 1: ¹H NMR Spectral Data for 1-(2-Bromoethyl)-4-methylpiperazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.45 | Triplet | 2H | -CH₂-Br |

| ~2.75 | Triplet | 2H | -N-CH₂- |

| ~2.45 | Broad Singlet | 8H | Piperazine ring protons |

| ~2.28 | Singlet | 3H | -N-CH₃ |

-

-CH₂-Br (δ ~3.45 ppm): The two protons on the carbon directly attached to the electronegative bromine atom are significantly deshielded, causing them to appear at a downfield chemical shift. The signal is a triplet due to coupling with the adjacent methylene group (-N-CH₂-).

-

-N-CH₂- (δ ~2.75 ppm): These protons are adjacent to a nitrogen atom and the bromo-substituted carbon. Their chemical shift is downfield from the piperazine ring protons. This signal also appears as a triplet due to coupling with the -CH₂-Br protons.

-

Piperazine ring protons (δ ~2.45 ppm): The eight protons on the piperazine ring are in a similar chemical environment, leading to a broad, overlapping signal. Their proximity to the nitrogen atoms causes a moderate downfield shift.

-

-N-CH₃ (δ ~2.28 ppm): The three protons of the methyl group attached to the nitrogen appear as a sharp singlet, as there are no adjacent protons to couple with. This upfield signal is characteristic of a methyl group on a nitrogen atom.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for 1-(2-Bromoethyl)-4-methylpiperazine

| Chemical Shift (δ, ppm) | Assignment |

| ~57.0 | -N-CH₂- |

| ~55.0 | Piperazine ring carbons |

| ~46.0 | -N-CH₃ |

| ~32.0 | -CH₂-Br |

-

-N-CH₂- (δ ~57.0 ppm): This carbon is deshielded due to its attachment to a nitrogen atom.

-

Piperazine ring carbons (δ ~55.0 ppm): The four chemically equivalent carbons of the piperazine ring appear as a single peak. Their chemical shift is influenced by the adjacent nitrogen atoms.[6]

-

-N-CH₃ (δ ~46.0 ppm): The methyl carbon attached to the nitrogen is found in this characteristic region.

-

-CH₂-Br (δ ~32.0 ppm): The carbon atom bonded to the bromine is shifted downfield due to the electronegativity of the halogen, but it is the most upfield of the methylene carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[7][8]

Experimental Protocol: IR Analysis

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for 1-(2-Bromoethyl)-4-methylpiperazine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2940-2800 | C-H stretching | Aliphatic (CH₂, CH₃) |

| 1450 | C-H bending | Aliphatic (CH₂) |

| 1160 | C-N stretching | Amine |

| 690-515 | C-Br stretching | Alkyl bromide |

-

C-H Stretching (2940-2800 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups of the molecule.

-

C-H Bending (1450 cm⁻¹): The peak around this wavenumber corresponds to the scissoring and bending vibrations of the methylene groups.

-

C-N Stretching (1160 cm⁻¹): The stretching vibration of the carbon-nitrogen bonds in the piperazine ring and the ethyl chain gives rise to a characteristic absorption in this region.

-

C-Br Stretching (690-515 cm⁻¹): The presence of a strong absorption in the fingerprint region between 690 and 515 cm⁻¹ is a key indicator of the carbon-bromine bond.[9][10] The exact position can be influenced by the overall molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.[1]

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[11]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Spectral Data and Interpretation

The mass spectrum of 1-(2-bromoethyl)-4-methylpiperazine will exhibit a characteristic molecular ion peak and several key fragment ions. A crucial feature to note is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, with a relative intensity ratio of roughly 1:1.[12][13]

Table 4: Predicted Key Mass Spectral Fragments for 1-(2-Bromoethyl)-4-methylpiperazine

| m/z | Ion Structure | Fragmentation Pathway |

| 206/208 | [C₇H₁₅⁷⁹/⁸¹BrN₂]⁺ | Molecular Ion (M⁺) |

| 127 | [C₇H₁₅N₂]⁺ | Loss of Br radical |

| 99 | [C₅H₁₁N₂]⁺ | Cleavage of the ethylpiperazine bond |

| 83 | [C₅H₉N]⁺ | Fragmentation of the piperazine ring |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring |

-

Molecular Ion (m/z 206/208): The presence of a pair of peaks with a 1:1 intensity ratio at m/z 206 and 208 confirms the molecular formula and the presence of one bromine atom.

-

Loss of Bromine (m/z 127): A common fragmentation pathway for alkyl halides is the loss of the halogen radical, resulting in a stable carbocation.[14]

-

Piperazine Ring Fragmentation (m/z 99, 83, 57): The piperazine ring can undergo characteristic fragmentation, leading to several stable fragment ions. The peak at m/z 99 corresponds to the N-methylpiperazine fragment following cleavage of the bond to the ethyl group. Further fragmentation of the ring gives rise to smaller ions.[15]

Conclusion

The comprehensive spectroscopic analysis of 1-(2-bromoethyl)-4-methylpiperazine through NMR, IR, and MS provides a detailed and self-validating picture of its molecular structure. Each technique offers a unique and complementary perspective, and together they form an indispensable toolkit for the modern chemist. The data and interpretations presented in this guide serve as a reliable reference for researchers, enabling confident identification and utilization of this important synthetic intermediate in the pursuit of novel therapeutic agents.

References

- Benchchem. (n.d.).

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- Spectral investigation and normal coordin

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). RSC Advances, 13(49), 34873-34888.

- How to identify an alkyl halide using an infrared (IR) spectrum. (2022, November 28). Quora.

- LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Chemistry LibreTexts.

- Supporting Inform

- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023).

- Mass spectra and major fragmentation patterns of piperazine designer... (n.d.).

- Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint of 4-Bromooctane: A Mass Spectrometry Comparison Guide. Benchchem.

- Mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Supplemental Information - The Royal Society of Chemistry. (n.d.).

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams.

- 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20). YouTube.

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.

- PubChem. (n.d.). 1-(2-Bromoethyl)piperazine.

- NMR Solvent D

- mass spectra - fragmentation p

- 1-(2-dimethylaminoethyl)-4-methylpiperazine(104-19-8) 1 h nmr. (n.d.). ChemicalBook.

- PubChem. (n.d.). 1-(2-Bromoethyl)-4-methylpiperazine.

- 801152-34-1|1-(2-Bromoethyl)-4-methylpiperazine|BLD Pharm. (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).

- 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide AldrichCPR. (n.d.). Sigma-Aldrich.

- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube.

- Piperazine, 1,2,4-trimethyl-. (n.d.). the NIST WebBook.

- Piperazine, 1-methyl-. (n.d.). the NIST WebBook - National Institute of Standards and Technology.

- a guide to 13c nmr chemical shift values. (n.d.).

- Piperazine(110-85-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Piperazine(110-85-0) IR Spectrum. (n.d.). ChemicalBook.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide. (n.d.). Sigma-Aldrich.

- Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.).

- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025, April 30). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Piperazine(110-85-0) 13C NMR [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. quora.com [quora.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. savemyexams.com [savemyexams.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Bromoethyl)-4-methylpiperazine

Introduction

1-(2-Bromoethyl)-4-methylpiperazine is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of a diverse range of pharmacologically active molecules. Its bifunctional nature, possessing both a reactive bromoethyl group and a versatile piperazine scaffold, allows for its incorporation into complex molecular architectures. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers in medicinal chemistry, process development, and formulation science. This guide provides a comprehensive technical overview of these critical parameters, offering field-proven insights and detailed experimental protocols to ensure the reliable and effective use of this important synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅BrN₂ | |

| Molecular Weight | 207.11 g/mol | |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Boiling Point | Not available | |

| pKa (most basic) | ~9.8 (predicted for the piperazine nitrogen) | Inferred from piperazine derivatives |

Solubility Profile of 1-(2-Bromoethyl)-4-methylpiperazine

The solubility of a compound is a critical factor influencing its reactivity, purification, and formulation. Based on the structural features of 1-(2-Bromoethyl)-4-methylpiperazine—a polar piperazine ring and a bromoethyl group—a qualitative solubility profile in common laboratory solvents can be inferred. The presence of the nitrogen atoms in the piperazine ring allows for hydrogen bonding with protic solvents, while the overall modest size and alkyl substitution provide some solubility in less polar environments.

While specific quantitative solubility data for 1-(2-Bromoethyl)-4-methylpiperazine is not extensively available in the public domain, a qualitative assessment can be made by drawing parallels with structurally similar compounds, such as 1-(2-chloroethyl)-4-methylpiperazine[1][2][3][4].

Table 1: Inferred Qualitative Solubility of 1-(2-Bromoethyl)-4-methylpiperazine

| Solvent Class | Solvent | Inferred Solubility | Rationale and Causality |

| Polar Protic | Water | Sparingly Soluble | The piperazine moiety can form hydrogen bonds with water, but the bromoethyl group and methyl group introduce hydrophobicity, limiting extensive solubility. |

| Methanol | Soluble | The polarity and hydrogen-bonding capability of methanol make it a good solvent for this compound. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a suitable solvent due to its polar protic nature.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar apathetic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, suggesting moderate solubility. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The compound possesses sufficient non-polar character to be soluble in this chlorinated solvent. |

| Diethyl Ether | Sparingly Soluble | The limited polarity of diethyl ether suggests it would be a poor solvent. | |

| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, hexanes are unlikely to dissolve the polar piperazine derivative. |

Stability Profile and Potential Degradation Pathways

The stability of 1-(2-Bromoethyl)-4-methylpiperazine is a critical consideration for its storage, handling, and use in multi-step syntheses. The molecule possesses two primary moieties susceptible to degradation: the bromoethyl group and the piperazine ring.

Hydrolytic Stability

The C-Br bond in the bromoethyl group is susceptible to nucleophilic substitution, including hydrolysis, particularly under neutral to basic conditions. The rate of hydrolysis is expected to increase with temperature and in the presence of nucleophiles. Under aqueous basic conditions, the primary degradation pathway is likely to be the formation of 1-(2-hydroxyethyl)-4-methylpiperazine.

A potential secondary degradation pathway, especially under basic conditions, is an intramolecular cyclization (SN2 reaction) where the tertiary amine of the piperazine ring acts as a nucleophile, displacing the bromide to form a bicyclic quaternary ammonium salt.

Oxidative Stability

The nitrogen atoms of the piperazine ring are susceptible to oxidation.[5][6][7] Common oxidizing agents can lead to the formation of N-oxides or ring-opened byproducts. The presence of atmospheric oxygen, especially in the presence of metal ions which can catalyze oxidation, may lead to gradual degradation over prolonged storage. To mitigate oxidative degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).

Thermal Stability

While specific data is unavailable for this compound, N-alkylpiperazines generally exhibit good thermal stability at ambient and moderately elevated temperatures. However, at higher temperatures, decomposition can be expected. It is advisable to store the compound in a cool environment to minimize any potential thermal degradation.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of piperazine-containing compounds.[8] The energy from the light can lead to the formation of radical species and subsequent degradation products. Therefore, it is crucial to store 1-(2-Bromoethyl)-4-methylpiperazine in amber or opaque containers to protect it from light.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standardized method for the quantitative determination of the solubility of 1-(2-Bromoethyl)-4-methylpiperazine in a given solvent.

Objective: To determine the equilibrium solubility of 1-(2-Bromoethyl)-4-methylpiperazine in a selected solvent at a constant temperature.

Materials:

-

1-(2-Bromoethyl)-4-methylpiperazine

-

Selected solvent (e.g., methanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(2-Bromoethyl)-4-methylpiperazine to a vial. The excess solid ensures that equilibrium with the saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease shaking and allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of 1-(2-Bromoethyl)-4-methylpiperazine.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the selected solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for equilibrium solubility determination.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[1][5][9][10][11]

Objective: To investigate the degradation of 1-(2-Bromoethyl)-4-methylpiperazine under various stress conditions.

Materials:

-

1-(2-Bromoethyl)-4-methylpiperazine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Water (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 1-(2-Bromoethyl)-4-methylpiperazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60 °C for a specified time (e.g., 24 hours).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time (e.g., 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a specified period (e.g., 7 days).

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

-

Determine the percentage of degradation of the parent compound.

-

If significant degradation is observed, further studies using techniques like LC-MS can be performed to elucidate the structure of the degradation products.

-

Diagram of Forced Degradation Workflow:

Caption: Forced degradation study workflow.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Bromoethyl)-4-methylpiperazine, a crucial intermediate in pharmaceutical research. While quantitative data for this specific molecule is limited, a robust understanding of its properties can be inferred from its structural components and the behavior of analogous compounds. The provided experimental protocols for solubility determination and forced degradation studies offer a systematic approach for researchers to generate precise data tailored to their specific applications. By understanding and controlling the solubility and stability of this compound, scientists can optimize reaction conditions, improve purification efficiency, and develop stable formulations, ultimately accelerating the drug development process.

References

- Benchchem. (2025). Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide.

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-methylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Boccardi, G. (2016).

-

ResearchGate. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

ResearchGate. (2019). Degradation of piperazine by UV light in the presence of air. Retrieved from [Link]

- Hiriyanna, S.G., et al. (2007). Identification and characterization of olanzapine degradation products under oxidative stress conditions.

- Freeman, B., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

- Rochelle, G. T., et al. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 4, 1641-1648.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-(2-Chloroethyl)-4-methylpiperazine hydrochloride | C7H16Cl2N2 | CID 22127112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Chloroethyl)-4-Methylpiperazine Manufacturer & Supplier China | Properties, Applications, Safety Data [chemheterocycles.com]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors [openpharmaceuticalsciencesjournal.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-(2-Bromoethyl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)-4-methylpiperazine is a substituted piperazine derivative of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of pharmacologically active compounds. The conformational flexibility of the piperazine ring, coupled with the reactivity of the bromoethyl moiety, dictates its interaction with biological targets and, consequently, its therapeutic potential. This guide provides a comprehensive analysis of the structural and conformational properties of 1-(2-Bromoethyl)-4-methylpiperazine, integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Significance of Piperazine Scaffolds in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[1] Its prevalence stems from its ability to engage in favorable interactions with biological targets, its physicochemical properties that often lead to good oral bioavailability, and its synthetic tractability. The conformational landscape of the piperazine ring is a critical determinant of its biological activity, with the chair conformation being the most energetically favorable.[2] Understanding the conformational preferences of substituted piperazines like 1-(2-Bromoethyl)-4-methylpiperazine is therefore paramount for rational drug design.

Synthesis and Structural Elucidation

Synthetic Pathway

A common and efficient method for the synthesis of N-substituted piperazines involves the alkylation of a piperazine derivative. For 1-(2-Bromoethyl)-4-methylpiperazine, a plausible synthetic route is the reaction of 1-methylpiperazine with 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism where one of the nitrogen atoms of 1-methylpiperazine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine

-

Reaction Setup: To a stirred solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or toluene in a round-bottom flask, add 1,2-dibromoethane (1.2 eq).

-

Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq), to scavenge the HBr generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 1-(2-Bromoethyl)-4-methylpiperazine.

Caption: Synthetic route for 1-(2-Bromoethyl)-4-methylpiperazine.

Spectroscopic Characterization

Structural confirmation of the synthesized 1-(2-Bromoethyl)-4-methylpiperazine would be achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

2.2.1. Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH₃ (methyl on piperazine) | ~2.3 | ~46 |

| Piperazine ring protons (-CH₂-) | 2.4 - 2.8 (complex multiplet) | ~53-55 |

| -CH₂-N (ethyl group) | ~2.8 (triplet) | ~58 |

| -CH₂-Br (ethyl group) | ~3.4 (triplet) | ~33 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Bromoethyl)-4-methylpiperazine is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C-H stretching (aliphatic) | 2800-3000 |

| C-N stretching | 1000-1250 |

| C-Br stretching | 500-600 |

Conformational Analysis

The biological activity of piperazine-containing molecules is intimately linked to their three-dimensional structure and conformational dynamics.[5] The piperazine ring, like cyclohexane, can adopt several conformations, with the chair, boat, and twist-boat forms being the most significant.

Caption: Conformational landscape of the piperazine ring.

The Dominant Chair Conformation

For most substituted piperazines, the chair conformation is the most stable and populated form at room temperature.[2] In this conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For 1-(2-Bromoethyl)-4-methylpiperazine, both the methyl and the 2-bromoethyl groups are attached to nitrogen atoms. The nitrogen atom undergoes rapid pyramidal inversion, which, coupled with ring inversion, allows the substituents to interchange between axial and equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Experimental Determination of Conformation: Dynamic NMR Spectroscopy

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules.[1] By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be related to the rates of conformational exchange. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the individual conformers, the free energy of activation (ΔG‡) for the conformational process can be calculated.

Experimental Protocol: Conformational Analysis by Dynamic ¹H NMR

-

Sample Preparation: Dissolve a known concentration of 1-(2-Bromoethyl)-4-methylpiperazine in a suitable deuterated solvent (e.g., deuterated chloroform, methanol, or toluene).

-

Initial Spectrum: Record a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

-

Low-Temperature Spectra: Cool the sample in the NMR probe in decrements of 10-20 K and acquire a spectrum at each temperature until significant broadening or splitting of the piperazine ring proton signals is observed.

-

High-Temperature Spectra: If coalescence is not observed at room temperature, carefully heat the sample in increments of 10-20 K and acquire spectra until the signals coalesce and then sharpen into a time-averaged peak.

-

Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) between the signals of the exchanging protons at a temperature well below coalescence. Calculate the rate constant (k) at coalescence using the equation k = πΔν/√2. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation.

Computational Conformational Analysis: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the conformational landscape of molecules.[6] By performing geometry optimizations and frequency calculations, it is possible to determine the relative energies of different conformers and the energy barriers for their interconversion.

Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Generate initial 3D structures for the possible conformers (chair, boat, twist-boat) of 1-(2-Bromoethyl)-4-methylpiperazine. For the chair conformation, consider both axial and equatorial orientations of the substituents.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[6]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Transition State Search: To determine the energy barriers for interconversion between conformers, perform a transition state search (e.g., using a synchronous transit-guided quasi-Newton (STQN) method).

-

Data Analysis: Compare the relative Gibbs free energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

Caption: Workflow for computational conformational analysis.

Conclusion: A Synergy of Experiment and Theory

The structural and conformational analysis of 1-(2-Bromoethyl)-4-methylpiperazine is a multifaceted endeavor that requires the integration of synthetic chemistry, spectroscopy, and computational modeling. A thorough understanding of its conformational preferences and the dynamics of its interconversion is essential for elucidating its structure-activity relationships and for the rational design of novel therapeutics. The protocols and theoretical framework presented in this guide provide a robust foundation for researchers and scientists to explore the chemical and biological properties of this important synthetic intermediate.

References

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein J. Org. Chem. 2016, 12, 2478–2489. [Link]

-

Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

-

Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. RSC Publishing. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

-

Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. ResearchGate. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Piperazine. Wikipedia. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC - NIH. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Publications. [Link]

-

Conformations of six-membered ring phosphorus heterocycles. Preferred axial orientation of methyl on phosphorus in a six-membered ring tert-butyl-substituted methylphosphonite. Journal of the American Chemical Society. [Link]

-

CONFORMATIONS OF SIX-MEMBERED RINGS. eGyanKosh. [Link]

-

Supporting Information for Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three Component Ring-Opening Cyclization from N-activated Aziridines, Anilines and Propargyl Carbonates. DOI. [Link]

-

Conformational Analysis of 6-membered Heterocycles/ chair /Boat and Twist Boat Confirmations. YouTube. [Link]

-

X-ray powder diffraction patterns of genistein (a), piperazine (b),... ResearchGate. [Link]

-

Piperazine | C4H10N2 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

-

DFT-based computations on some structurally related N-substituted piperazines. ResearchGate. [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. [Link]

-

Conformational analysis of 2-substituted piperazines. PubMed. [Link]

-

The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

-

Interaction between doped C60 fullerenes and piperazine-2,3,5,6-tetraone: DFT simulation. ResearchGate. [Link]

-

From 1-(2-Aminoethyl) piperazine and investigation of its analytical properties for the extraction and preconcentraton of some divalent cations. ResearchGate. [Link]

-

Structure elucidation of a new designer benzylpiperazine: 4-bromo-2,5-dimethoxybenzylpiperazine. PubMed. [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

-

Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. [Link]

-

Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. ResearchGate. [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(2-Bromoethyl)-4-methylpiperazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: Beyond a Simple Building Block

In the intricate landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of synthetic reagents, 1-(2-Bromoethyl)-4-methylpiperazine has emerged as a particularly valuable scaffold. Its utility extends far beyond that of a mere linker; the intrinsic physicochemical and pharmacological properties of the N-methylpiperazine moiety frequently impart advantageous characteristics to parent compounds, influencing everything from target engagement and selectivity to pharmacokinetic profiles. This guide provides a comprehensive overview of the potential applications of 1-(2-Bromoethyl)-4-methylpiperazine, offering insights into its strategic deployment in drug design and development.

The piperazine ring is a prevalent feature in numerous approved drugs, lauded for its ability to introduce a basic, hydrophilic center that can enhance aqueous solubility and oral bioavailability.[1] The presence of two nitrogen atoms allows for versatile derivatization, enabling the fine-tuning of a molecule's properties.[2] The N-methyl group, in particular, can play a crucial role in modulating a compound's metabolic stability and its interaction with biological targets.[3] The ethyl bromide functional group of 1-(2-Bromoethyl)-4-methylpiperazine provides a reactive handle for covalently attaching this beneficial moiety to a wide array of molecular cores through nucleophilic substitution reactions.

Core Applications in Central Nervous System (CNS) Drug Discovery

The N-methylpiperazine motif is a hallmark of many centrally acting agents, particularly those targeting G protein-coupled receptors (GPCRs) involved in neurotransmission.[3] Its incorporation can significantly influence a ligand's affinity and functional activity at dopamine and serotonin receptors, making 1-(2-Bromoethyl)-4-methylpiperazine a key reagent in the synthesis of antipsychotics, antidepressants, and anxiolytics.[2]

Antipsychotic Agents: A Legacy of the Piperazine Scaffold

Many atypical antipsychotics, such as olanzapine and clozapine, feature a terminal N-methylpiperazine group. This moiety is critical for their interaction with a spectrum of neurotransmitter receptors, contributing to their unique pharmacological profiles.[4] While the industrial synthesis of these specific drugs often employs N-methylpiperazine directly, 1-(2-Bromoethyl)-4-methylpiperazine offers a versatile alternative for tethering the methylpiperazinylethyl group to novel heterocyclic systems being explored for next-generation antipsychotics.

The rationale for incorporating the methylpiperazine group lies in its ability to engage with key residues within the binding pockets of dopamine (D2) and serotonin (5-HT2A) receptors. The basic nitrogen of the piperazine ring can form crucial ionic interactions, while the overall size and shape of the substituent influence receptor subtype selectivity.

Table 1: Physicochemical Properties of 1-(2-Bromoethyl)-4-methylpiperazine

| Property | Value | Reference |

| Molecular Formula | C7H15BrN2 | |

| Molecular Weight | 207.11 g/mol | |

| Appearance | Solid (often as dihydrobromide salt) | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water and common organic solvents |

Experimental Protocol: Synthesis of a Generic Thienobenzodiazepine Analog

This protocol illustrates a representative synthetic route for attaching the 1-(2-bromoethyl)-4-methylpiperazine moiety to a heterocyclic core, analogous to the synthesis of olanzapine-like compounds.

Step 1: Nucleophilic Substitution

-

To a solution of a suitable thienobenzodiazepine precursor (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.2 equivalents) to deprotonate the secondary amine of the heterocyclic core.

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add a solution of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (1.1 equivalents) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated thienobenzodiazepine.

Causality of Experimental Choices:

-

The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

-

The addition of a base is crucial to generate the more nucleophilic deprotonated amine.

-

Heating the reaction increases the rate of the nucleophilic substitution.

Diagram 1: General Synthetic Scheme

Caption: General workflow for synthesizing bioactive molecules.

Application as a Versatile Linker in Drug Conjugates

The development of antibody-drug conjugates (ADCs) has revolutionized oncology by enabling the targeted delivery of potent cytotoxic agents to cancer cells.[5][6] The linker connecting the antibody to the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[7] While no marketed ADCs currently utilize 1-(2-Bromoethyl)-4-methylpiperazine as a linker, its structure presents intriguing possibilities for the design of novel, non-cleavable linkers.[7]

The ethylpiperazine moiety can provide a desirable balance of hydrophilicity and metabolic stability. The terminal methyl group can be further functionalized to attach a cytotoxic payload, while the bromoethyl end can be used to conjugate to the antibody via reaction with a suitable nucleophile, such as a cysteine residue.

Diagram 2: Conceptual ADC Linker Strategy

Caption: Conceptual design of an ADC using a piperazine-based linker.

Bioisosteric Replacement and Lead Optimization

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve a compound's potency, selectivity, or pharmacokinetic profile. While the methylpiperazine group is often beneficial, in some cases, its replacement with a bioisostere can lead to improved properties. Understanding the structure-activity relationships (SAR) of the methylpiperazine moiety is therefore crucial for rational drug design. For instance, replacing the piperazine ring with a spirodiamine has been shown to beneficially affect the activity and reduce the cytotoxicity of some parent compounds.[8]

Conclusion

1-(2-Bromoethyl)-4-methylpiperazine is a versatile and strategically important building block in medicinal chemistry. Its ability to introduce the pharmacologically favorable N-methylpiperazine moiety makes it a valuable tool in the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system. Furthermore, its potential as a novel linker in antibody-drug conjugates highlights its adaptability to cutting-edge therapeutic modalities. A thorough understanding of the chemical reactivity and the pharmacological implications of the methylpiperazinylethyl group will continue to empower drug discovery professionals in the design and development of next-generation medicines.

References

-

Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B. [Link]

-

Antibody-drug conjugates: recent advances in conjugation and linker chemistries. (n.d.). Protein & Cell. [Link]

-

Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). (2024). Abzena. [Link]

-

Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (n.d.). Semantic Scholar. [Link]

-

Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023). RSC Advances. [Link]

-

Classics in Chemical Neuroscience: Clozapine. (2013). ACS Chemical Neuroscience. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. [Link]

-

Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). Drug Testing and Analysis. [Link]

-

Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (n.d.). ACS Publications. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology. [Link]

-

Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells. (n.d.). PubMed Central. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Rasayan Journal. [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

-

1-(2-Bromoethyl)-4-methylpiperazine. (n.d.). PubChem. [Link]

- Processes for the synthesis of olanzapine. (n.d.).

-

Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. (2016). European Journal of Medicinal Chemistry. [Link]

-

A multicomponent reaction for modular assembly of indole-fused heterocycles. (n.d.). PubMed Central. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). PubMed Central. [Link]

Sources

- 1. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]

- 6. abzena.com [abzena.com]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of the bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine

An In-Depth Technical Guide to the Reactivity Profile of the Bromoethyl Group in 1-(2-Bromoethyl)-4-methylpiperazine

Abstract

1-(2-Bromoethyl)-4-methylpiperazine is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its value stems from the versatile reactivity of the 2-bromoethyl group, which serves as a potent electrophile for forging new carbon-heteroatom bonds. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this moiety. We will dissect the primary reaction pathways—nucleophilic substitution (S(_N)2), intramolecular cyclization, and base-induced elimination (E2)—offering mechanistic insights and field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.

Introduction: The Molecular Architecture and Synthetic Utility

1-(2-Bromoethyl)-4-methylpiperazine, often supplied as its dihydrobromide salt, is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at the N4 position and a 2-bromoethyl group at the N1 position.[1][2] The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a linker for pharmacophoric groups.[3][4][5] The synthetic utility of this specific molecule is almost entirely dictated by the chemical behavior of the terminal bromoethyl group, which acts as a handle for introducing the N-methylpiperazine core into a target molecule.

Core Reactivity Profile: An Analysis of Influencing Factors

The reactivity of the bromoethyl group is a confluence of several key factors:

-

Electrophilicity: The carbon atom bonded to the bromine (Cα) is highly electrophilic. This is due to the strong negative inductive effect (-I) of the bromine atom, which polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon and making it susceptible to attack by nucleophiles.[6][7]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is large and polarizable, allowing it to stabilize the negative charge effectively upon departure. This facilitates both substitution and elimination reactions.

-

The Role of the Piperazine Nitrogen: The adjacent piperazine nitrogen (N1) plays a crucial, dual role. While its electron-withdrawing nature slightly tempers the reactivity of the alkyl halide compared to a simple bromoalkane, its most significant influence is its ability to act as an internal nucleophile. This leads to a competing intramolecular cyclization pathway, which is a hallmark of β-haloethylamines.[8]

-

Steric Accessibility: As a primary alkyl halide, the electrophilic carbon and the adjacent β-hydrogens are sterically unhindered. This has profound implications for the preferred reaction mechanisms, strongly favoring bimolecular pathways (S(_N)2 and E2) over unimolecular ones (S(_N)1 and E1) that would require the formation of a highly unstable primary carbocation.[9][10]

Major Reaction Pathways: Mechanisms and Control

The bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine primarily undergoes three distinct types of reactions, the outcome of which can be controlled by the judicious choice of reagents and conditions.

Pathway 1: Bimolecular Nucleophilic Substitution (S(_N)2)

This is the most common and synthetically valuable reaction pathway, used for N-alkylation, O-alkylation, and S-alkylation.[3][11] The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group.

Mechanism: The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. It is favored by strong, unhindered nucleophiles (e.g., phenoxides, secondary amines, thiolates) and polar aprotic solvents (e.g., DMF, Acetonitrile) that solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

Caption: Generalized S(_N)2 reaction mechanism.

Pathway 2: Intramolecular Cyclization (Aziridinium Ion Formation)

A defining characteristic of β-haloethylamines is their tendency to cyclize internally.[8] The N1 atom of the piperazine ring acts as an intramolecular nucleophile, attacking the electrophilic Cα to displace the bromide and form a highly strained, three-membered aziridinium ion.

Mechanism: This cyclization is a first-order reaction. The resulting aziridinium ion is a potent electrophile due to ring strain and the positive charge on the nitrogen. It is rapidly attacked by even weak nucleophiles, leading to ring-opening and the formation of the alkylated product. This two-step process (cyclization followed by nucleophilic attack) can be kinetically indistinguishable from a direct S(_N)2 reaction but is mechanistically distinct.

Caption: Formation and reaction of the aziridinium intermediate.

Pathway 3: Bimolecular Elimination (E2)

In the presence of a strong, sterically hindered base, a β-elimination reaction can compete with substitution. The base abstracts a proton from the carbon adjacent to the C-Br bond (Cβ), leading to the concerted formation of a double bond and the expulsion of the bromide leaving group.

Mechanism: The E2 reaction is a single-step process that requires an anti-periplanar arrangement of the abstracted proton and the leaving group. It is favored by strong, bulky bases (e.g., potassium tert-butoxide, KOtBu) which are poor nucleophiles due to steric hindrance, and by higher reaction temperatures.[9][12][13] The product of this reaction is 1-methyl-4-vinylpiperazine.

Caption: The concerted E2 elimination mechanism.

Data Presentation and Experimental Protocols

Summary of Reaction Pathways

| Reaction Pathway | Mechanism | Key Reagents & Conditions | Typical Product |

| Nucleophilic Substitution | S(_N)2 | Strong, unhindered nucleophiles (R-NH₂, R-OH, R-SH); Polar aprotic solvent (DMF, ACN); Base (K₂CO₃, Et₃N). | Substituted piperazine (e.g., R-N-CH₂CH₂-Pip-Me) |

| Intramolecular Cyclization | Intramolecular S(_N)2 | Spontaneous or with weak nucleophiles; Polar solvents. | Aziridinium ion intermediate, leading to substituted product. |

| Elimination | E2 | Strong, sterically hindered base (KOtBu); Higher temperatures. | 1-Methyl-4-vinylpiperazine |

Protocol 1: General Procedure for S(_N)2 Alkylation of a Phenol

This protocol describes a self-validating system for the synthesis of a 1-(2-phenoxyethyl)-4-methylpiperazine derivative.

Materials:

-

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

-

Substituted Phenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine Solution

Procedure:

-

Reactant Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the substituted phenol (1.0 eq) and potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the reactants (concentration ~0.5 M).

-

Reagent Addition: Add 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (1.1 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to 60-80 °C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for E2 Elimination

Materials:

-

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

-

Potassium tert-butoxide (KOtBu) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

-

Reactant Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide (1.0 eq).

-

Solvent Addition: Add anhydrous THF.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir. The reaction is often rapid.

-

Monitoring: Monitor the formation of the vinyl product by GC-MS or TLC.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Workup & Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Conclusion and Outlook

The reactivity of the bromoethyl group in 1-(2-Bromoethyl)-4-methylpiperazine is dominated by bimolecular processes. Its primary utility lies in S(_N)2 reactions, where it serves as a robust electrophile for coupling the valuable N-methylpiperazine moiety with a wide range of nucleophiles. However, chemists must remain cognizant of the competing E2 elimination pathway, favored by strong, bulky bases, and the potential for intramolecular cyclization to form a transient, highly reactive aziridinium ion. By carefully selecting nucleophiles, bases, solvents, and temperatures, the synthetic outcome can be precisely controlled, underscoring the compound's status as a versatile and indispensable tool in modern drug discovery and organic synthesis.

References

-

University of Calgary. Elimination Reactions. Available at: [Link]

-

BITS Pilani. Elimination Reactions. Available at: [Link]

-

MySkinRecipes. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. Available at: [Link]

-

Halimehjani, A. Z., et al. DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. Available at: [Link]

-

Speranza, L., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). Available at: [Link]

-

PubChem. 1-(2-Bromoethyl)-4-methylpiperazine. Available at: [Link]

-

Desai, N. C., et al. Investigation of various N-heterocyclic substituted piperazine versions.... Bioorganic & Medicinal Chemistry Letters (PMC - NIH). Available at: [Link]

-

Crampton, M. R., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry (NIH). Available at: [Link]

-

Mettler Toledo. Alkylation Reactions | Development, Technology. Available at: [Link]

-

Tamralipta Mahavidyalaya. Elimination Reactions. Available at: [Link]

-

LibreTexts Chemistry. 7.6 Extra Topics on Nucleophilic Substitution Reactions. Available at: [Link]

-

BITS Pilani. Elimination Reactions. Available at: [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]

-

Al-Ostoot, F. H., et al. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules (PMC). Available at: [Link]

-

Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. Available at: [Link]

-

LibreTexts Chemistry. 8: Nucleophilic Substitution Reactions. Available at: [Link]

-

LibreTexts Chemistry. 27.3: Introduction to Elimination Reactions. Available at: [Link]

-

PubChem. 1-(2-Bromoethyl)piperazine. Available at: [Link]

-

PubChem. 1-(4-Bromophenyl)-4-methylpiperazine. Available at: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]

-

Organic Syntheses. β-HALOACETALS AND KETALS. Available at: [Link]

-

Kumar, A., et al. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors.... RSC Medicinal Chemistry (PMC - PubMed Central). Available at: [Link]

-

PubChem. 1-(2-Bromoethyl)piperazine. Available at: [Link]

-

Madras, L., et al. Design, synthesis, and biological evaluation of novel non-piperazine analogues.... Journal of Medicinal Chemistry (PubMed). Available at: [Link]

-

Chemistry with Caroline. Alkylation of Alkynes for Organic Chemistry. YouTube. Available at: [Link]

-

Jeffrey Engle. Alkylation of Terminal Alkynes and Intro to Reaction Maps. YouTube. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. mt.com [mt.com]

- 12. home.iitk.ac.in [home.iitk.ac.in]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

synthesis of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-4-methylpiperazine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a key building block in medicinal chemistry and drug development. The document details the underlying chemical principles, a step-by-step experimental protocol, and the necessary analytical techniques for the successful synthesis and characterization of the target compound. This guide is intended for researchers and scientists with a background in organic synthesis.

Introduction: The Significance of Piperazine Moieties

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1] Its unique physicochemical properties, including its ability to engage in various interactions with biological targets and improve the pharmacokinetic profile of drug candidates, make it a valuable component in drug design.[1] N-substituted piperazines, in particular, are integral to the structure of drugs targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1][2]

1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide serves as a versatile intermediate for the introduction of the N-methylpiperazine ethyl moiety into a target molecule. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile linkage of the piperazine core to various molecular scaffolds.

Retrosynthetic Analysis and Synthetic Strategy

The can be approached through a straightforward nucleophilic substitution reaction. The logical disconnection of the target molecule suggests N-methylpiperazine and a two-carbon electrophile as the primary starting materials.

A common and cost-effective electrophile for this purpose is 1,2-dibromoethane. The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of N-methylpiperazine on a carbon atom of 1,2-dibromoethane, displacing a bromide ion. To favor the mono-alkylation product and minimize the formation of the di-substituted piperazine dimer, an excess of 1,2-dibromoethane is typically employed.

The final step involves the conversion of the free base, 1-(2-Bromoethyl)-4-methylpiperazine, into its more stable dihydrobromide salt by treatment with hydrobromic acid. This not only facilitates isolation and purification but also enhances the long-term stability of the compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the .

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 10.0 g | 0.1 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 56.3 g (25.8 mL) | 0.3 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| 48% Hydrobromic Acid | HBr | 80.91 | As needed | - |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

| Acetone | (CH₃)₂CO | 58.08 | As needed | - |

Reaction Scheme

Caption: Reaction pathway for the .

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add N-methylpiperazine (10.0 g, 0.1 mol) and diethyl ether (100 mL).

-

Addition of 1,2-Dibromoethane: While stirring the solution at room temperature, add 1,2-dibromoethane (56.3 g, 0.3 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove any unreacted N-methylpiperazine hydrobromide.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(2-Bromoethyl)-4-methylpiperazine free base as an oil.

-

Salt Formation: Dissolve the crude oil in ethanol (50 mL). Cool the solution in an ice bath and add 48% hydrobromic acid dropwise with stirring until the solution is strongly acidic (pH < 2).

-

Crystallization and Isolation: A white precipitate of 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide will form. Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash with cold acetone (2 x 20 mL).

-